2-amino-N-methylbenzohydrazide
Overview
Description
2-amino-N-methylbenzohydrazide is a chemical compound with the molecular formula C8H11N3O . It is a specialty chemical that can be used in various applications .
Chemical Reactions Analysis
Amines, including 2-amino-N-methylbenzohydrazide, can undergo a variety of reactions. For example, they can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . They can also react with acid chlorides to form amides .Scientific Research Applications
Synthesis and Pharmaceutical Applications
- Synthesis of Antihypertensive Agents: 2-Amino-N-methylbenzohydrazide derivatives have been synthesized and evaluated for their potential as antihypertensive α-blocking agents. These derivatives exhibit good antihypertensive activity and low toxicity (Abdel-Wahab et al., 2008).
Analytical Chemistry
- Analytical Method Development: This compound has been identified as a major degradation product in pharmaceutical analysis. A high-performance liquid chromatography method has been developed to determine it and its parent compound in pharmaceutical dosage forms, showcasing its relevance in pharmaceutical quality control (Al-Kurdi et al., 1999).
Chemical Synthesis and Reactivity
- Synthesis of Antiallergic Agents: Derivatives of 2-amino-N-methylbenzohydrazide have been synthesized and shown to possess antiallergic activity, comparable to certain known antiallergic agents when tested in vitro (Wade et al., 1983).
- Preparation in Pharmaceutical Chemistry: The preparation of related compounds like 2-aminomethylbenzimidazole, which are important in the synthesis of peptides and pharmaceuticals, illustrates the relevance of this class of compounds in medicinal chemistry (Wang Liguo, 2009).
Biomedical Research
- Exploring Anticancer Activities: Complexes of related compounds, like 4-methylbenzohydrazide, have been studied for their potential anticancer properties. These studies indicate the significance of such compounds in the development of novel anticancer therapies (Ta et al., 2019).
Environmental Applications
- Bioremediation Enzyme Characterization: Research has been conducted on enzymes that hydrolyze compounds like methyl-1H-benzimidazol-2-ylcarbamate to 2-amino-N-methylbenzohydrazide derivatives. These studies are crucial for understanding the potential use of these enzymes in bioremediation applications (Pandey et al., 2010).
Corrosion Inhibition
- Corrosion Inhibitor for Steel: Benzimidazole derivatives, including 2-amino-N-methylbenzohydrazide, have been investigated for their potential as corrosion inhibitors, particularly in steel protection in acidic environments. This application is significant in industrial maintenance and preservation (Gece & Bilgiç, 2009).
properties
IUPAC Name |
2-amino-N-methylbenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-11(10)8(12)6-4-2-3-5-7(6)9/h2-5H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVKSMLDIIJRII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369298 | |
Record name | 2-Amino-N-methylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-methylbenzohydrazide | |
CAS RN |
59169-69-6 | |
Record name | 2-Amino-N-methylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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